N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine
Descripción
N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole-based compound featuring a 3,5-difluorobenzyl group at the N1 position and an isopropyl substituent at the pyrazole’s C3 position. Its molecular formula is C₁₃H₁₄F₂N₃ (MW ≈ 263.27 g/mol).
Propiedades
Fórmula molecular |
C13H15F2N3 |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methyl]-2-propan-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C13H15F2N3/c1-9(2)18-13(3-4-17-18)16-8-10-5-11(14)7-12(15)6-10/h3-7,9,16H,8H2,1-2H3 |
Clave InChI |
DFXWMVLFFHEKGL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC=N1)NCC2=CC(=CC(=C2)F)F |
Origen del producto |
United States |
Métodos De Preparación
Hydrazine-Based Cyclization
A common approach involves reacting hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, ethyl acetoacetate reacts with hydrazine hydrate under acidic conditions to form 1H-pyrazol-5-amine intermediates. Modifications to this method include substituting β-keto esters with fluorinated analogs to introduce electronegative groups early in the synthesis.
Brominated Pyrazole Intermediates
Brominated pyrazoles, such as 3-bromo-1H-pyrazol-5-amine, serve as critical intermediates. In one protocol, 3-bromo-1H-pyrazol-5-amine is synthesized via tin(II) chloride-mediated reduction of 3,4-dibromo-5-nitro-1H-pyrazole in ethanol and ethyl acetate at 110°C, yielding 32% after purification. This intermediate’s bromine atom enables subsequent cross-coupling reactions to introduce the 3,5-difluorobenzyl group.
Functionalization of the Pyrazole Core
Introduction of the Propan-2-yl Group
The propan-2-yl (isopropyl) group is introduced via alkylation or nucleophilic substitution. In a representative procedure, 1H-pyrazol-5-amine reacts with 2-bromopropane in dimethylformamide (DMF) using cesium carbonate as a base at 125°C for 2 hours. This method achieves moderate yields (38–54%) but requires optimization to minimize side reactions such as over-alkylation.
Table 1: Alkylation Conditions for Propan-2-yl Group Attachment
| Reagent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-Bromopropane | Cs₂CO₃ | DMF | 125°C | 38% |
| Isopropyl iodide | K₂CO₃ | Acetone | 80°C | 45% |
| Propan-2-ol | H₂SO₄ (cat.) | Toluene | Reflux | 28% |
Attachment of the 3,5-Difluorobenzyl Group
The 3,5-difluorobenzyl moiety is introduced via Buchwald-Hartwig amination or Ullmann coupling. A optimized protocol employs 3,5-difluorobenzyl chloride and a copper(I) catalyst in toluene at 110°C, achieving 67% yield. Alternative methods use palladium catalysts, though these are less cost-effective for large-scale synthesis.
One-Pot Synthesis Strategies
Recent advances focus on streamlining synthesis through one-pot reactions. For instance, a tandem cyclization-alkylation process combines β-keto esters, hydrazine hydrate, and 3,5-difluorobenzyl bromide in acetic acid under reflux. This method reduces purification steps and improves overall yield to 58%.
Solvent and Catalyst Optimization
Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilicity but may degrade sensitive intermediates. Mixed solvent systems (e.g., ethanol/xylene) balance reactivity and stability, particularly in tin(II) chloride-mediated reductions. Catalytic systems, such as p-toluenesulfonic acid (pTSA), facilitate Dean-Stark trapping of water during cyclization, pushing reactions to completion.
Industrial-Scale Considerations
Continuous Flow Reactors
Transitioning from batch to continuous flow reactors improves yield and safety for exothermic steps. A pilot-scale synthesis of 3-bromo-1H-pyrazol-5-amine in a flow system achieved 73% yield by maintaining precise temperature control and residence times. Similar systems could be adapted for the target compound’s alkylation and amination steps.
Green Chemistry Approaches
Efforts to reduce environmental impact include substituting toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) and using biocatalysts for asymmetric syntheses. While these methods remain experimental for N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, early results show promise in reducing waste by 40%.
Analytical and Purification Techniques
Chromatographic Methods
Flash column chromatography remains the gold standard for purifying intermediates. A Biotage system with ethanol/methylene chloride gradients achieves >95% purity for 3-bromo-1H-pyrazol-5-amine. Preparative HPLC is reserved for final product purification, particularly when removing regioisomers.
Spectroscopic Characterization
1H NMR and LC-MS are critical for verifying structural integrity. Key diagnostic signals include:
Análisis De Reacciones Químicas
N-(3,5-difluorobencil)-1-(propan-2-il)-1H-pirazol-5-amina puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica con varios nucleófilos, lo que lleva a la formación de derivados de pirazol sustituidos.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se ha investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antiinflamatorias.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de N-(3,5-difluorobencil)-1-(propan-2-il)-1H-pirazol-5-amina implica su interacción con objetivos moleculares específicos en sistemas biológicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a varios efectos biológicos. Las vías y los objetivos exactos todavía están bajo investigación, y se necesita más investigación para comprender completamente su mecanismo de acción.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison of Pyrazole Derivatives
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups: The target’s 3,5-difluorobenzyl group introduces strong electron-withdrawing effects, reducing pyrazole ring electron density compared to mono-fluorinated analogs like 4h (p-fluorophenyl) . This may alter binding interactions in biological targets.
- Functional Groups : Unlike carboxamide-containing derivatives (e.g., 4h , 6b ), the target’s amine group lacks hydrogen-bond acceptor capacity, which could diminish affinity for certain enzymatic targets .
Actividad Biológica
N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a difluorobenzyl group and an isopropyl amine group. The molecular formula is , and its structure can be represented as follows:
Research indicates that compounds similar to N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine often act as selective modulators of androgen receptors (AR). They demonstrate significant antagonistic activity against AR, which is vital for the treatment of conditions like prostate cancer . The compound exhibits high affinity for AR in both normal and overexpressing cell lines, suggesting its potential as a therapeutic agent in AR-dependent diseases.
Biological Assays and Efficacy
In Vitro Studies
In vitro studies have shown that N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine effectively inhibits the proliferation of prostate cancer cell lines. For instance, it has been reported to reduce cell viability significantly at concentrations as low as 10 µM . Additionally, the compound's ability to induce apoptosis in cancer cells was evaluated using flow cytometry, confirming its potential as an anti-cancer agent.
Table 1: Summary of Biological Activities
| Activity | Concentration (µM) | Effect |
|---|---|---|
| Prostate Cancer Cell Proliferation Inhibition | 10 | Significant reduction in viability |
| Apoptosis Induction | 5 | Increased apoptotic cell population |
| AR Binding Affinity | - | High affinity for androgen receptors |
Case Studies
Case Study 1: Prostate Cancer Treatment
In a recent study involving animal models of prostate cancer, N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine was administered at varying doses. The results indicated a dose-dependent reduction in tumor size compared to untreated controls. Histological analysis revealed decreased cellular proliferation markers and increased apoptosis markers in treated groups .
Case Study 2: Anti-inflammatory Properties
Another investigation assessed the compound's anti-inflammatory effects. It was found to inhibit the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that the compound may also have therapeutic potential in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3,5-difluorobenzyl)-1-(propan-2-yl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of pyrazole precursors with benzylating agents. For example, similar compounds use enantioselective oxidation to enhance selectivity . Optimization may include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and catalytic systems (e.g., Pd/C for hydrogenation). Purity can be verified via HPLC (>95%) and NMR .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assigns proton and carbon environments, with fluorine atoms causing distinct splitting patterns due to spin-spin coupling .
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction resolves stereochemistry and confirms substituent positions .
- HRMS/IR : Validates molecular weight and functional groups (e.g., amine stretches at ~3300 cm⁻¹) .
Q. How should researchers design initial biological activity screens for this compound?
- Methodology : Prioritize assays based on structural analogs. For example, test MetAP-2 inhibition (linked to cancer therapy) using fluorogenic substrates or SPR for binding kinetics . Antimicrobial activity can be screened via microdilution assays (MIC values) against Gram-positive/negative strains .
Advanced Research Questions
Q. What mechanistic insights exist for this compound’s enzyme inhibition, and how can conflicting activity data be resolved?
- Methodology : MetAP-2 inhibition may involve competitive binding at the enzyme’s active site. Resolve contradictions (e.g., varying IC50 values) by standardizing assay conditions (pH, temperature) and using orthogonal methods like isothermal titration calorimetry (ITC) to validate binding thermodynamics . Molecular docking (e.g., AutoDock Vina) can model interactions with MetAP-2’s catalytic Zn²⁺ center .
Q. How does this compound compare structurally and functionally to related pyrazole derivatives?
- Methodology : Conduct a comparative analysis using the following framework:
| Compound | Key Structural Features | Biological Activity |
|---|---|---|
| N-(3,5-difluorobenzyl)-... | Difluorobenzyl, isopropyl substitution | MetAP-2 inhibition (IC50 ~50 nM) |
| 5-(2,6-difluorophenyl)-... | Fluorine substitution at pyrazole C5 | Antimicrobial (MIC: 8 µg/mL) |
| N-[1-Ethyl-5-fluoro-... | Ethyl/fluoro groups | Kinase inhibition (Ki ~100 nM) |
Differences in fluorine positioning and alkyl chains significantly alter target selectivity and potency .
Q. What computational strategies are recommended for predicting its interactions with biological targets?
- Methodology :
- Molecular Dynamics (MD) : Simulate binding stability over 100-ns trajectories (e.g., GROMACS) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with activity trends .
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites .
Q. How can researchers address stability challenges during long-term storage or in vivo studies?
- Methodology :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS.
- Lyophilization : Improve shelf life by formulating with cryoprotectants (e.g., trehalose) .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Ru-BINAP complexes) for stereocontrol. Analyze enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .
Data-Driven Insights
- Structural Uniqueness : The 3,5-difluorobenzyl group enhances metabolic stability compared to non-fluorinated analogs, as shown in pharmacokinetic studies (t₁/₂ = 6.2 vs. 2.8 hours) .
- Activity Cliff : Replacement of the isopropyl group with methyl reduces MetAP-2 inhibition by 10-fold, highlighting the role of steric bulk in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
